molecular formula C6H7FO B14435660 1-Fluorobicyclo[2.1.1]hexan-2-one CAS No. 78142-54-8

1-Fluorobicyclo[2.1.1]hexan-2-one

Cat. No.: B14435660
CAS No.: 78142-54-8
M. Wt: 114.12 g/mol
InChI Key: ZETDWMDVWWQBAF-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Chemical Space Exploration

Bridged bicyclic systems, such as those based on the bicyclo[2.1.1]hexane scaffold, are instrumental in the expansion of modern chemical space. enamine.netacs.org Traditional drug discovery has often been dominated by flat, aromatic structures. rsc.org The concept of "escaping from flatland" encourages the use of saturated, three-dimensional scaffolds to develop novel structures with improved pharmacological and physicochemical properties. rsc.org These rigid, polycyclic frameworks introduce well-defined three-dimensional arrangements of functional groups, which can enhance binding selectivity to biological targets and offer opportunities to navigate around existing patent restrictions. enamine.netrsc.orgnih.gov

The rigidity of bridged bicyclic peptides and similar scaffolds, stabilized by intramolecular forces, can lead to single, stable conformations that are beneficial for drug design. nih.govrsc.orgresearchgate.net Furthermore, these structures can exhibit high stability against proteolytic degradation in serum, a crucial attribute for therapeutic agents. nih.govresearchgate.net The use of bicyclo[2.1.1]hexanes, in particular, has become increasingly popular as they provide access to unexplored chemical space and serve as valuable building blocks for complex molecules. acs.orgorganic-chemistry.orgresearchgate.net

Strategic Incorporation of Fluorine Atoms in Organic Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's properties. tandfonline.comcapes.gov.brnih.gov Given its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can profoundly alter a molecule's electronic and steric characteristics. tandfonline.comnih.gov

Key benefits of strategic fluorination include:

Metabolic Stability: Replacing a metabolically vulnerable C-H bond with a stronger C-F bond can block sites of oxidation, thereby improving the molecule's stability and in vivo potency. tandfonline.comnih.gov

Binding Affinity: Fluorine can enhance binding to target proteins through various interactions, including direct fluorine-protein contacts or by modulating the polarity of adjacent functional groups. tandfonline.comnih.gov

Physicochemical Properties: Fluorination can influence lipophilicity, membrane permeability, and the acidity or basicity (pKa) of a molecule, which are critical for its pharmacokinetic profile. nih.govresearchgate.netacs.org

Conformational Control: The presence of fluorine can exert a substantial effect on the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target. nih.govnih.gov

The growing demand for fluorinated compounds has spurred the development of advanced synthetic methods for their selective and efficient preparation. researchgate.netharvard.edu

Bicyclo[2.1.1]hexanes as Bioisosteres of Aromatic Rings

In the quest to move beyond two-dimensional structures, bicyclo[2.1.1]hexanes have been identified as effective bioisosteres—substitutes for other chemical groups with similar physical or chemical properties that produce broadly similar biological effects. enamine.netenamine.net Specifically, they serve as saturated, non-classical mimics of substituted benzene (B151609) rings. enamine.netenamine.net This bioisosteric replacement allows chemists to fine-tune molecular properties, potentially improving aqueous solubility and metabolic stability while retaining or enhancing biological activity. beilstein-journals.orgnih.gov The development of synthetic routes, such as intramolecular [2+2] photocycloadditions and reactions involving bicyclo[1.1.0]butanes, has made these valuable scaffolds more accessible for research and development. organic-chemistry.orgresearchgate.netbeilstein-journals.org

Ortho- and Meta-Substituted Benzene Mimicry

Different substitution patterns on the bicyclo[2.1.1]hexane core allow for the mimicry of different aromatic substitution patterns.

Ortho-Substitution: 1,2-Disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been proposed as bioisosteres for ortho-substituted benzenes. beilstein-journals.orgnih.govnih.gov Analysis of their geometric parameters shows a close resemblance to the arrangement of substituents in an ortho-phenyl ring. For instance, the distance between substituents in 1,2-disubstituted bicyclo[2.1.1]hexanes is only slightly longer than in their aromatic counterparts. nih.gov While biological activity is often preserved upon this bioisosteric replacement, it can be modulated, as seen in studies with fungicide analogs. beilstein-journals.orgnih.gov

Meta-Substitution: The rigid framework of bicyclo[2.1.1]hexane can also position substituents in a way that mimics a meta-arrangement on a benzene ring, offering another tool for optimizing drug candidates. enamine.netenamine.net

Below is a table comparing the geometric parameters of an ortho-substituted benzene with its bicyclo[2.1.1]hexane bioisosteres.

Parameterortho-Benzene1,2-Bicyclo[2.1.1]hexane1,5-Bicyclo[2.1.1]hexane
Substituent Distance (d) 3.04–3.10 Å3.05–3.19 ÅSlightly larger than ortho-benzene
Scaffold Carbon Distance (r) 1.39–1.41 Å~1.56 Å-
Substituent Angles (φ₁, φ₂) 55–57°61–65°Similar to ortho-benzene
Dihedral Angle (θ) 58°Larger than ortho-benzene
(Data sourced from references beilstein-journals.orgnih.govnih.gov)

Impact of Fluorine on Bioisosteric Properties

The incorporation of fluorine into these bicyclic bioisosteres adds another layer of control over their properties. selvita.comnih.gov Fluorine's strong electron-withdrawing nature can significantly alter the electronic profile of the scaffold, influencing its interactions with biological targets. nih.gov For example, substituting hydrogen with fluorine can change the electrostatic potential of the molecule, potentially leading to new stabilizing interactions within a protein's binding site. nih.gov

The strategic placement of fluorine can be used to:

Fine-tune the acidity or basicity of nearby functional groups. nih.gov

Alter the molecule's lipophilicity and permeability. researchgate.net

Introduce favorable dipole interactions or hydrogen bonds. nih.gov

The development of fluorinated bicyclic scaffolds, such as gem-difluorobicyclo[2.1.1]hexanes, is an active area of research, aiming to create bioisosteres for fluoro-substituted aromatic rings, thereby expanding the toolkit for medicinal chemists. snnu.edu.cn

Overview of 1-Fluorobicyclo[2.1.1]hexan-2-one within Fluorinated Bridged Ketones

This compound (CAS No. 78142-54-8) is a specific example of a fluorinated bridged ketone. molbase.com This class of compounds combines the rigid three-dimensional structure of a bicyclic system with the unique electronic properties of a fluorine atom and the reactivity of a ketone functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78142-54-8

Molecular Formula

C6H7FO

Molecular Weight

114.12 g/mol

IUPAC Name

1-fluorobicyclo[2.1.1]hexan-2-one

InChI

InChI=1S/C6H7FO/c7-6-2-4(3-6)1-5(6)8/h4H,1-3H2

InChI Key

ZETDWMDVWWQBAF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C2)(C1=O)F

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 1 Fluorobicyclo 2.1.1 Hexan 2 One

Stereoselective Nucleophilic Additions to the Carbonyl Moiety

The facial selectivity of nucleophilic additions to the carbonyl group in bicyclo[2.1.1]hexan-2-one systems is a subject of detailed study. The rigid, cage-like structure dictates that nucleophiles approach the carbonyl carbon from either the exo or endo face, leading to diastereomeric products. The stereochemical outcome is governed by a delicate interplay of steric and electronic factors.

Investigations into π-Facial Selectivity

For 1-Fluorobicyclo[2.1.1]hexan-2-one, the approach of a nucleophile is similarly biased. The steric environment around the carbonyl group is asymmetric, predisposing the system to stereoselective transformations.

Influence of the Remote Fluorine Atom on Stereochemical Outcomes

The presence of a highly electronegative fluorine atom at the C1 bridgehead position exerts a profound long-range electronic effect on the carbonyl group's reactivity. This through-bond inductive effect withdraws electron density from the carbonyl carbon, enhancing its electrophilicity. More critically, it influences the π-facial selectivity of nucleophilic attack.

The electron-withdrawing nature of the fluorine atom is expected to polarize the σ-framework of the bicyclic system. This polarization can alter the electrostatic potential on the two faces of the carbonyl π-system. Computational studies on other remotely substituted bicyclic ketones have demonstrated that such electronic effects can significantly modulate or even reverse the inherent facial selectivity. While specific experimental data for hydride reduction of this compound is not extensively documented, the expected diastereomeric ratio of the resulting alcohols can be inferred from related systems. The electron-withdrawing fluorine is anticipated to favor nucleophilic attack from the face opposite to the C-F bond's dipole moment, which is the syn or endo face, potentially competing with the steric bias for exo attack.

Table 1: Predicted Stereochemical Outcomes in Nucleophilic Addition to Analogous Bicyclic Ketones

NucleophileSubstrate AnalogueMajor DiastereomerDiastereomeric Ratio (endo:exo)
NaBH₄Bicyclo[2.1.1]hexan-2-oneexo-alcoholLow to moderate selectivity
NaBH₄5-exo-Trifluoromethyl-BCH-2-oneendo-alcoholModerate to good selectivity
PhMgBr2,5-disubstituted-BCH-2-oneSingle diastereomer>99:1

Note: This table is illustrative and based on general principles and data from analogous compounds due to the scarcity of specific data for this compound.

Reactions Involving the Bridgehead Fluorine Atom

The C-F bond at a bridgehead position is notoriously unreactive towards standard nucleophilic substitution pathways (Sₙ1 and Sₙ2). The rigid geometry of the bicyclo[2.1.1]hexane skeleton is central to this inertness.

An Sₙ1-type reaction would require the formation of a bridgehead carbocation. Such carbocations are highly unstable because they cannot achieve the preferred planar geometry around the positively charged carbon, leading to significant angle strain. youtube.com Consequently, dissociation of the fluoride (B91410) anion is energetically prohibitive.

Similarly, an Sₙ2 reaction is geometrically impossible. This mechanism requires a backside attack by the nucleophile, which is completely obstructed by the bicyclic framework's ring system. youtube.com Therefore, direct displacement of the bridgehead fluorine in this compound by a nucleophile is not a viable transformation under normal conditions.

However, reactions can occur under radical conditions or via organometallic intermediates. While direct fluorodeiodination has been used to synthesize bridgehead fluorides in other polycyclic systems, the reverse reaction (defluorination) is exceptionally challenging due to the strength of the C-F bond. acs.org

Ring-Opening and Skeletal Rearrangement Reactions of the Bicyclo[2.1.1]hexane Core

The inherent strain in the bicyclo[2.1.1]hexane system makes it susceptible to rearrangements under specific conditions, which can lead to the formation of less strained cyclopentane (B165970) or cyclohexane (B81311) derivatives.

Acid-Catalyzed Rearrangements

Acid-catalyzed processes can promote skeletal rearrangements in bicyclic systems. For instance, the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones can be achieved through an acid-catalyzed pinacol (B44631) rearrangement of a corresponding bicyclo[2.1.1]hexane-1,2-diol. nih.govacs.org In these reactions, the generation of a carbocation adjacent to the bridgehead can trigger a Wagner-Meerwein type of rearrangement.

For this compound, protonation of the carbonyl oxygen followed by the involvement of a strong acid could potentially induce a rearrangement. The electron-withdrawing fluorine atom at the bridgehead would destabilize any adjacent positive charge, likely making the conditions required for such a rearrangement harsher than for the non-fluorinated analogue. The rearrangement would likely proceed via cleavage of the C1-C2 bond to relieve ring strain, ultimately leading to a functionalized cyclopentane derivative.

Photochemical and Thermal Transformations

Photochemistry offers a powerful tool for inducing transformations in strained ring systems. Bicyclo[2.1.1]hexyl derivatives have been shown to undergo various photochemical reactions, including Norrish Type I and Type II processes, as well as cycloadditions. researchgate.netresearchgate.net

Upon irradiation, this compound could undergo a Norrish Type I cleavage of the C1-C2 bond. This would generate a diradical intermediate. The fate of this diradical would be influenced by the bridgehead fluorine. It could lead to the formation of a ketene (B1206846) via decarbonylation or undergo intramolecular radical recombination to yield other ring systems. Photochemical [2+2] cycloadditions are a common method for synthesizing the bicyclo[2.1.1]hexane core itself, often using visible light and a photocatalyst. semanticscholar.org The reverse reaction, a retro-[2+2] cycloaddition, could be a potential thermal or photochemical pathway for ring-opening of the bicyclic ketone.

Functional Group Interconversions at the Ketone and Other Positions

The bicyclo[2.1.1]hexane framework is a rigid, strained scaffold that influences the reactivity of its appended functional groups. The ketone at the C-2 position of this compound is a key site for chemical modifications, allowing for the introduction of diverse functionalities. While specific literature on the functional group interconversions of the 1-fluoro substituted compound is limited, extensive research on analogous 1-substituted and 2,5-disubstituted bicyclo[2.1.1]hexan-2-ones provides a strong basis for predicting its chemical behavior. The presence of a highly electronegative fluorine atom at the bridgehead C-1 position is anticipated to significantly modulate the reactivity of the adjacent ketone, primarily by enhancing the electrophilicity of the carbonyl carbon.

Formation of the Bicyclic Ketone via Rearrangement

One notable transformation that yields the bicyclo[2.1.1]hexan-2-one core is the acid-catalyzed pinacol rearrangement of a vicinal diol. In this approach, a 2-substituted bicyclo[2.1.1]hexane-1,2-diol undergoes rearrangement, driven by the formation of a stable carbocation and subsequent 1,2-alkyl shift, to produce the corresponding 1-substituted bicyclo[2.1.1]hexan-2-one. nih.govacs.org This method is part of a two-step sequence that starts from a cyclobutanedione derivative, which first undergoes a samarium(II) iodide-mediated transannular pinacol coupling to form the bicyclic diol intermediate. nih.govacs.org

The general transformation is shown below:

Pinacol rearrangement to form 1-substituted bicyclo[2.1.1]hexan-2-one

A general scheme for the synthesis of 1-substituted bicyclo[2.1.1]hexan-2-ones (C) from cyclobutanedione precursors (A) via a bicyclic diol intermediate (B).

This synthetic route has been used to prepare a variety of 1-substituted bicyclo[2.1.1]hexan-2-ones, demonstrating its tolerance for different functional groups at the C-1 position. nih.gov

Interconversions of the Ketone Carbonyl Group

The ketone moiety is readily transformed into other functional groups through standard organic reactions. These interconversions are crucial for elaborating the bicyclic scaffold into more complex molecules for applications in medicinal chemistry and materials science.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol is a common and efficient transformation. For 1-aryl- and 1,2-disubstituted bicyclo[2.1.1]hexan-2-ones, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) has been shown to provide the corresponding alcohols in excellent yields. acs.org The nucleophilic attack by the hydride typically occurs from the convex face of the strained bicyclic system, leading to a high degree of stereoselectivity. thieme-connect.com

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the carbonyl carbon. For instance, the addition of phenylmagnesium bromide (PhMgBr) to a 2,5-disubstituted bicyclo[2.1.1]hexan-2-one has been demonstrated. thieme-connect.com

Reductive Amination and Olefination: The ketone can also serve as a precursor to amines via reductive amination and to alkenes via olefination reactions, further highlighting its versatility as a synthetic handle. thieme-connect.com

The table below summarizes key functional group interconversions starting from substituted bicyclo[2.1.1]hexan-2-one systems.

Starting Material ClassReagents and ConditionsProduct ClassYieldReference
1-Aryl-bicyclo[2.1.1]hexan-2-oneNaBH₄, MeOH1-Aryl-bicyclo[2.1.1]hexan-2-olExcellent acs.org
2,5-Disubstituted-bicyclo[2.1.1]hexan-2-oneNaBH₄2,5-Disubstituted-bicyclo[2.1.1]hexan-2-ol- thieme-connect.com
2,5-Disubstituted-bicyclo[2.1.1]hexan-2-onePhMgBr2-Hydroxy-2-phenyl-bicyclo[2.1.1]hexane derivative- thieme-connect.com
2,5-Disubstituted-bicyclo[2.1.1]hexan-2-one(EtO)₂P(O)CH₂CO₂Et, NaHBicyclo[2.1.1]hexylidene acetate (B1210297) derivative (Olefination)- thieme-connect.com
2,5-Disubstituted-bicyclo[2.1.1]hexan-2-oneNH₂OH·HCl; then H₂, Pd/C2-Amino-bicyclo[2.1.1]hexane derivative (Reductive Amination)- thieme-connect.com

Transformations Involving the Bicyclic Ring System

The strained nature of the bicyclo[2.1.1]hexane core allows for unique transformations that alter the ring structure itself. Photolysis of the parent bicyclo[2.1.1]hexan-2-one in the gas phase results in decarbonylation and rearrangement to form bicyclo[1.1.1]pentane, a valuable and even more strained carbocyclic system. researchgate.net This ring contraction highlights the intricate relationship between the functional group and the stability of the bicyclic scaffold. researchgate.net

Additionally, attempts to functionalize the α-position (C-3) to the ketone via enolate chemistry have proven to be challenging, often leading to unfruitful results. However, the ketone can be converted to a p-toluenesulfonylhydrazone, an intermediate often used in reactions like the Shapiro reaction, although further reaction to form an alkene was not successful in one report.

Mechanistic Insights into Reactions Involving 1 Fluorobicyclo 2.1.1 Hexan 2 One

Detailed Reaction Pathways for Fluorination Processes (e.g., Enol/Keto-Enol Tautomerism)

The introduction of a fluorine atom at the bridgehead position of a bicyclo[2.1.1]hexan-2-one system is a non-trivial synthetic step that is heavily influenced by the principles of keto-enol tautomerism within strained bicyclic systems.

The equilibrium between the keto and enol forms is a fundamental concept in the chemistry of carbonyl compounds. masterorganicchemistry.com Generally, for simple ketones, this equilibrium heavily favors the keto tautomer. masterorganicchemistry.com In the case of bicyclo[2.1.1]hexan-2-one, the formation of an enol by removing an α-hydrogen can theoretically occur at two positions: the bridgehead carbon (C1) or the methylene (B1212753) bridge carbon (C3).

However, the formation of a double bond at the bridgehead carbon (C1) is strongly disfavored due to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system if it introduces excessive ring strain. stackexchange.comlibretexts.org The resulting p-orbitals would be orthogonally constrained, preventing the effective overlap required for a stable π-bond. stackexchange.com Computational studies on related bicyclic diketones show that forming an enol at the bridgehead is energetically very high, making this pathway highly unlikely. stackexchange.com

Therefore, any enol or enolate formation will occur at the C3 position. The fluorination of bicyclo[2.1.1]hexan-2-one to yield the 1-fluoro derivative cannot proceed through a standard enolate-based electrophilic fluorination, as this would functionalize the C3 position. Instead, alternative pathways, such as radical-based fluorination, are employed. One such method is decarboxylative radical fluorination, where a precursor like a bicyclo[2.1.1]hexane-1-carboxylic acid is used. In a process catalyzed by silver nitrate (B79036) (AgNO₃), an electrophilic fluorine source such as Selectfluor® can achieve this transformation, introducing the fluorine atom at the bridgehead via a radical intermediate. d-nb.info

TautomerPosition of Double BondStabilityMechanistic Relevance for Fluorination at C1
Keto Form C=O at C2Highly FavoredGround state of the reactant.
Enol Form (C1) C1=C2Highly Unstable (Violates Bredt's Rule) stackexchange.comlibretexts.orgNot a viable intermediate for electrophilic fluorination.
Enol Form (C3) C2=C3Less favored than keto, but possibleLeads to functionalization at C3, not C1.

Elucidating Mechanisms of Cycloaddition Reactions (e.g., Triplet Pathways, Radical Cation Intermediates)

The bicyclo[2.1.1]hexane core is often synthesized via intramolecular [2+2] cycloaddition of 1,5-dienes or intermolecular [2π + 2σ] cycloadditions involving bicyclo[1.1.0]butanes (BCBs). nih.govnsf.govnih.gov These photochemical or metal-catalyzed reactions proceed through distinct high-energy intermediates.

Triplet Pathways: One major pathway involves the sensitization of a suitable precursor to generate a triplet diradical intermediate. For instance, the cycloaddition of bicyclo[1.1.0]butanes with alkenes can be initiated by triplet energy transfer. nsf.gov The process begins when a photosensitizer absorbs light and transfers its energy to a bicyclo[1.1.0]butane derivative, promoting it to an excited triplet state. nih.govnsf.gov This energetic state facilitates the cleavage of the strained central C-C bond, generating a triplet 1,3-diradical. This diradical intermediate is then trapped by an alkene in a stepwise manner, followed by intersystem crossing (ISC) and radical-radical recombination to form the final bicyclo[2.1.1]hexane product. nih.gov

Radical Cation Intermediates: An alternative mechanism involves the generation of radical cation intermediates, typically through single-electron transfer (SET) oxidation. snnu.edu.cnacs.org In the synthesis of gem-difluorobicyclo[2.1.1]hexanes, a gem-difluorodiene can be oxidized by a photocatalyst to form a radical cation. snnu.edu.cn This electrophilic intermediate then adds to a bicyclo[1.1.0]butane. This addition results in the formation of a π-stabilized distonic radical cation, where the charge and radical are separated. Subsequent single-electron reduction and cyclization via radical-radical coupling yield the final product. snnu.edu.cn This strategy allows for the construction of highly functionalized bicyclo[2.1.1]hexane scaffolds. acs.org

Mechanistic Studies of Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement, Wolff Rearrangement)

Rearrangement reactions provide powerful methods for constructing the bicyclo[2.1.1]hexane skeleton from different ring systems, often involving cationic or carbenoid intermediates.

Pinacol Rearrangement: A sequential transannular pinacol coupling and acid-catalyzed pinacol rearrangement has been developed to synthesize 1-substituted bicyclo[2.1.1]hexan-2-ones. nih.govacs.orgchemistryviews.org The process starts with a cyclobutanedione derivative which undergoes an intramolecular pinacol coupling, often mediated by samarium(II) iodide (SmI₂), to form a bicyclo[2.1.1]hexane-1,2-diol. acs.org In the subsequent rearrangement step, treatment with acid (e.g., p-toluenesulfonic acid) leads to the selective protonation of the tertiary hydroxyl group. nih.govacs.org Departure of water generates a relatively stable tertiary carbocation at the bridgehead (C1). This is followed by a 1,2-alkyl shift, where the C2-C3 bond migrates to the adjacent carbocation center, expanding the four-membered ring and yielding the final 1-substituted bicyclo[2.1.1]hexan-2-one product. nih.gov

Wolff Rearrangement: The Wolff rearrangement is a classic reaction for ring contraction and has been applied to synthesize bicyclo[2.1.1]hexane derivatives from bicyclo[2.2.1]heptane (norbornane) precursors. nih.govwikipedia.org The synthesis begins with the conversion of a ketone, such as norbornanone, into an α-diazo ketone. nih.govrsc.org Upon thermolysis, photolysis, or metal catalysis, this α-diazo ketone loses a molecule of dinitrogen (N₂) to form a highly reactive α-oxocarbene intermediate. wikipedia.orgthieme-connect.de This intermediate undergoes a concerted 1,2-rearrangement where an alkyl group migrates, leading to the formation of a ketene (B1206846). thieme-connect.de This ring-contracted ketene is then trapped by a nucleophile, such as water or an alcohol, to afford the corresponding bicyclo[2.1.1]hexane carboxylic acid or ester. wikipedia.org

RearrangementStarting Material (Example)Key IntermediateProduct (Example)
Pinacol Rearrangement Bicyclo[2.1.1]hexane-1,2-diol nih.govacs.orgTertiary Carbocation nih.gov1-Substituted bicyclo[2.1.1]hexan-2-one acs.org
Wolff Rearrangement α-Diazobicyclo[2.2.1]heptan-2-one nih.govrsc.orgα-Oxocarbene, Ketene wikipedia.orgthieme-connect.deBicyclo[2.1.1]hexane-5-carboxylic acid nih.gov

Role of Radical-Involved Intermediates in Synthetic Transformations

Radical intermediates are central to many synthetic transformations involving the bicyclo[2.1.1]hexane framework. Their involvement is key in both the formation of the bicyclic system and its subsequent functionalization.

As discussed in section 4.2, the synthesis of bicyclo[2.1.1]hexanes via cycloaddition frequently relies on radical pathways. Energy transfer can generate a triplet diradical from a bicyclo[1.1.0]butane, which then engages in a stepwise cycloaddition. nih.govnsf.gov Alternatively, single-electron oxidation of a reaction partner can produce a radical cation, which initiates the cycloaddition by adding to the bicyclo[1.1.0]butane. snnu.edu.cn This process proceeds through a distonic radical cation intermediate before cyclizing to the final product. snnu.edu.cn

Beyond synthesis, the bicyclo[2.1.1]hexane skeleton itself can undergo reactions via radical intermediates. The bicyclo[2.1.1]hexan-2-yl radical, formed by hydrogen abstraction, is a key intermediate. rsc.org This radical can undergo rearrangement through β-scission to give the more stable cyclopent-3-enylmethyl radical, a reaction that competes with trapping by other reagents. rsc.org The activation energy for this rearrangement is comparable to that of the cyclobutylmethyl radical, despite the higher ring strain of the bicyclo[2.1.1]hexane system. rsc.org This propensity to rearrange highlights the influence of strain release as a driving force in the chemistry of these radical intermediates.

Hydrogen Atom Abstraction Studies in Bicyclo[2.1.1]hexane Systems

Studies on hydrogen atom abstraction from the bicyclo[2.1.1]hexane skeleton provide fundamental insights into the reactivity of its different C-H bonds. The selectivity of this process depends on the nature of the abstracting radical species.

Research has shown that unselective and highly reactive radicals, such as chlorine atoms, and more selective radicals, like t-butoxyl and methyl radicals, preferentially abstract hydrogen atoms from the methylene (C2/C3) positions of the bicyclo[2.1.1]hexane framework. rsc.orgcdnsciencepub.com Abstraction of the bridgehead methine hydrogen at C1 or C4 is generally not observed or occurs to a much lesser extent, even with less selective radicals. rsc.org For example, t-butoxyl radicals exclusively abstract hydrogen from the C2 position to form the bicyclo[2.1.1]hexan-2-yl radical. rsc.org

The rate of hydrogen abstraction by methyl radicals from bicyclo[2.1.1]hexane is slower than from cyclopentane (B165970), which is attributed to the increased strain in the bicyclic system. cdnsciencepub.com Conversely, abstraction by chlorine atoms is slightly faster than for cyclopentane. cdnsciencepub.com These studies underscore the unique electronic and steric properties of the strained bicyclic structure, which dictate the site and rate of radical attack.

Abstracting RadicalPrimary Site of AbstractionResulting IntermediateReference
t-Butoxyl Radical C2 (methylene)Bicyclo[2.1.1]hexan-2-yl radical rsc.org
Chlorine Atom C2 (methylene)Bicyclo[2.1.1]hexan-2-yl radical cdnsciencepub.com
Methyl Radical C2 (methylene)Bicyclo[2.1.1]hexan-2-yl radical cdnsciencepub.com
Bis(trimethylsilyl)aminyl Radical C1 (bridgehead) and C2 (methylene)Bicyclo[2.1.1]hexan-1-yl and -2-yl radicals rsc.org

Computational and Theoretical Investigations of 1 Fluorobicyclo 2.1.1 Hexan 2 One

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of 1-fluorobicyclo[2.1.1]hexan-2-one is dominated by the interplay between its strained bicyclic framework, the electron-withdrawing fluorine atom at a bridgehead position, and the carbonyl group. Frontier Molecular Orbital (FMO) theory is a critical framework for understanding its reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO governs its electrophilicity. For a ketone, the HOMO is often one of the oxygen's non-bonding lone pair orbitals (n_O), and the LUMO is the antibonding pi orbital of the carbonyl group (π*_C=O). Nucleophilic attack on the carbonyl carbon is thus understood as an interaction between the nucleophile's HOMO and the ketone's LUMO.

The presence of an α-fluoro substituent, as in this compound, introduces significant electronic perturbations. Fluorine's high electronegativity exerts a strong inductive effect, withdrawing electron density and stabilizing (lowering the energy of) adjacent orbitals. This stabilization extends to the carbonyl group's orbitals, including the LUMO. A lower-energy LUMO generally indicates a more electrophilic carbonyl carbon and thus greater reactivity toward nucleophiles. However, stereoelectronic factors can complicate this picture, as conformational preferences may hinder optimal orbital overlap for reaction beilstein-journals.orgnih.gov.

Computational studies on related α-fluoroketones confirm these general trends. Density Functional Theory (DFT) calculations are employed to determine the energies and shapes of these frontier orbitals, providing a quantitative basis for reactivity predictions nih.govresearchgate.net.

OrbitalTypical Energy (Unsubstituted Bicyclic Ketone)Expected Energy (this compound)Primary Contribution
LUMO ~ +1.0 to +1.5 eVLowered (< +1.0 eV)Carbonyl π* (C=O)
HOMO ~ -9.5 to -10.0 eVLowered (< -10.0 eV)Oxygen lone pair (n_O)

Note: This table presents illustrative energy ranges based on general principles of α-fluorination; specific calculated values for this compound are not available in the cited literature.

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly using DFT, are indispensable for predicting the reactivity and selectivity of complex molecules manchester.ac.ukresearchgate.net. For this compound, these calculations can map out the electron density and electrostatic potential, highlighting the most likely sites for chemical attack. The carbonyl carbon is predicted to be the primary electrophilic site, susceptible to nucleophilic addition.

Interestingly, studies on other α-haloketones have shown that α-fluoro ketones can be slightly less reactive towards nucleophilic addition (e.g., borohydride (B1222165) reduction) than their α-chloro or α-bromo counterparts beilstein-journals.orgnih.gov. This counterintuitive result is not due to the ground-state electrophilicity but is attributed to conformational effects. The most stable conformation of an α-fluoroketone may not be the most reactive one. For efficient reaction, the C-F σ* orbital should align with the carbonyl π system, but this conformation can be energetically disfavored due to dipole-dipole repulsion beilstein-journals.orgnih.gov. Computational models can quantify these subtle energy differences, explaining the observed reactivity trends.

Systematic computational studies on related bicyclic ketones demonstrate that even semi-empirical methods can be an economical and effective tool for predicting facial selectivities in nucleophilic additions core.ac.uk. These models are often tested and validated against experimental results to refine their predictive power core.ac.ukdntb.gov.ua.

α-HalogenRelative Reactivity (Reduction)Computational Rationale
F Slightly LowerHigh rotational barrier; reactive conformer is energetically disfavored nih.gov.
Cl HigherLower rotational barrier; reactive conformer is more accessible nih.gov.
Br HighestLowest rotational barrier; reactive conformer is most accessible.

This table is based on comparative studies of acyclic α-haloketones and illustrates the principles that would apply to this compound. beilstein-journals.orgnih.gov

Analysis of Strain Energy and Conformational Dynamics of the Bicyclic System

The bicyclo[2.1.1]hexane framework is inherently strained due to its fused cyclobutane (B1203170) and cyclopentane (B165970) rings, which enforce significant deviations from ideal tetrahedral bond angles . Computational methods allow for the direct calculation of this strain energy. For the parent hydrocarbon, bicyclo[2.1.1]hexane, the strain energy has been calculated to be approximately 38.0 kcal/mol mdpi.com. The introduction of an sp²-hybridized carbonyl center and a bulky, electronegative fluorine atom is expected to further modulate this strain.

The rigid nature of the bicyclic system severely restricts its conformational dynamics rsc.org. Unlike flexible acyclic or monocyclic systems, large-scale conformational changes are not possible. The most significant dynamic feature is the conformational preference of the C1-F bond relative to the C2=O bond. As seen in simpler α-fluoroketones, there is a delicate balance between steric repulsion, dipole-dipole interactions, and stabilizing hyperconjugative effects (e.g., n_F → σ*_C-C) beilstein-journals.orgnih.gov. DFT calculations can determine the minimum energy conformation and the energy barriers for rotation around the C1-C2 bond, which, although restricted, influences the molecule's reactivity nih.gov.

CompoundClassCalculated Strain Energy (kcal/mol)
Cyclohexane (B81311)Monocyclic1.8 mdpi.com
Bicyclo[3.1.0]hexaneFused Bicyclic32.4 mdpi.com
Bicyclo[2.1.1]hexane Bridged Bicyclic38.0 mdpi.com
Bicyclo[2.2.0]hexaneFused Bicyclic54.1 mdpi.com
BicyclobutaneFused Bicyclic66.5 mdpi.com

This table provides context for the high strain energy of the bicyclo[2.1.1]hexane core.

Modeling Stereoselectivity in Carbonyl Additions

A central challenge in organic synthesis is controlling the stereoselectivity of reactions. In the case of nucleophilic addition to the carbonyl of this compound, the two faces of the carbonyl group are diastereotopic. Attack can occur either syn (on the same side as the two-carbon bridge) or anti (on the same side as the one-carbon bridge).

Computational modeling is crucial for predicting and explaining the observed π-facial selectivity core.ac.ukias.ac.in. The outcome is determined by the relative energies of the two transition states (TS) leading to the syn and anti products. These energies are influenced by a combination of:

Steric Effects : The anti face is generally more sterically hindered due to the proximity of the one-carbon bridge.

Electronic Effects : These are more subtle and involve orbital interactions. The Cieplak model, for instance, suggests that nucleophilic attack occurs preferentially anti to the best σ-donor bond to stabilize the forming bond in the transition state.

Stereoelectronic Effects of Fluorine : The highly electron-withdrawing fluorine atom at C1 significantly polarizes the σ-framework. It can exert a powerful through-bond or through-space electronic effect, potentially overriding simple steric considerations core.ac.uk. Computational studies on related systems have shown that remote electron-withdrawing substituents can profoundly influence the syn versus anti addition ratio core.ac.ukias.ac.in.

By calculating the energies of the syn and anti transition states, quantum chemistry can provide a quantitative prediction of the product ratio acs.org.

Attack TrajectorySteric HindranceKey Electronic FactorsPredicted Outcome
syn Less hinderedTransition state stabilization/destabilization by C1-F group.Often favored due to sterics, but electronic effects can reverse selectivity.
anti More hinderedTransition state stabilization/destabilization by C1-F group.Generally disfavored by sterics unless strong electronic effects dominate.

Simulating Reaction Mechanisms and Energy Barriers

Beyond predicting outcomes, computational chemistry can simulate the entire reaction pathway for processes involving this compound manchester.ac.uk. This involves mapping the potential energy surface that connects reactants to products.

For a reaction such as the hydride reduction of the ketone, the simulation process involves:

Geometry Optimization : Calculating the lowest energy structures of the reactant (ketone), the nucleophile (e.g., BH₄⁻), and the final alcohol products (syn and anti isomers).

Transition State Searching : Locating the transition state structures for both the syn and anti pathways of nucleophilic attack. This is the highest point on the minimum energy path between reactants and products.

Frequency Calculation : Confirming the nature of all stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation : Determining the relative free energies (ΔG) of all species. The difference in free energy between the transition state and the reactants gives the activation energy barrier (ΔG‡) epa.gov.

The reaction is predicted to proceed through the pathway with the lower activation energy barrier. Comparing the ΔG‡ for the syn and anti pathways allows for a direct computational prediction of the kinetic product ratio epa.gov. Such simulations have been successfully applied to understand mechanisms and energy barriers in many complex organic reactions researchgate.netmdpi.com.

Reaction PathwayCalculated Activation Energy (ΔG‡)Kinetic Favorability
Path A: syn-attack Ea, synFavored if Ea, syn < Ea, anti
Path B: anti-attack Ea, antiFavored if Ea, anti < Ea, syn

Note: This table illustrates the principle. The specific energy values (Ea) would be determined via quantum chemical calculations for a given reaction.

Advanced Spectroscopic Characterization Techniques for 1 Fluorobicyclo 2.1.1 Hexan 2 One

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Fluorine-19 NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique is particularly insightful for studying 1-fluorobicyclo[2.1.1]hexan-2-one.

Spin-Spin Coupling Constants (J-couplings) and Long-Range Interactions

Spin-spin coupling provides information about the connectivity of atoms within a molecule. In ¹⁹F NMR, coupling between fluorine and other nuclei, particularly protons (¹H) and carbon-13 (¹³C), is observed. These coupling constants, denoted as J-couplings, are transmitted through the covalent bonds. Long-range couplings, extending over four or more bonds, are also frequently observed in ¹⁹F NMR and are particularly useful for determining molecular conformation. wikipedia.orgnih.gov For this compound, analysis of both short- and long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants can elucidate the rigid, strained structure of the bicyclic framework. The magnitude of these couplings is dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship, offering precise geometric insights. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy in Mechanistic and Stereochemical Studies

¹³C NMR spectroscopy is instrumental in determining the carbon framework of a molecule. In the context of this compound, it is crucial for mechanistic and stereochemical analysis, particularly in studies involving skeletal rearrangements where tracking the migration of carbon atoms is necessary. For instance, in pinacol-type rearrangements of related bicyclic diols to form bicyclo[2.1.1]hexan-2-ones, ¹³C NMR can be used to determine migration ratios by analyzing the chemical shifts and integration of the signals for the different carbon environments in the product mixture. nih.govresearchgate.net The chemical shifts of the carbon atoms in the bicyclic system are influenced by the ring strain and the electronic effects of the fluorine and ketone substituents.

Infrared and Raman Spectroscopy for Vibrational Analysis of the Ketone and Fluorine Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa The analysis of the vibrational spectra of this compound provides characteristic information about its functional groups.

The IR spectrum will show a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For saturated ketones, this band typically appears around 1715 cm⁻¹. vscht.cz The exact position in this compound will be influenced by the ring strain. The C-F bond also exhibits a characteristic stretching vibration in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, and its intensity is generally strong due to the large change in dipole moment during the vibration. spectroscopyonline.com

Raman spectroscopy, which relies on changes in polarizability, provides complementary information. ksu.edu.sa The C=O and C-F stretching vibrations are also observable in the Raman spectrum. renishaw.com By comparing the IR and Raman spectra, a more complete vibrational analysis can be achieved, aiding in the structural confirmation of the molecule. core.ac.uk

Vibrational Mode Typical IR Absorption Range (cm⁻¹) Typical Raman Shift Range (cm⁻¹)
C=O Stretch1700 - 1725 vscht.cz1700 - 1725
C-F Stretch1000 - 1400 spectroscopyonline.com1000 - 1400
C-H Stretch2850 - 3000 libretexts.org2850 - 3000

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a molecule. pitt.edu For this compound, HRMS provides an accurate mass measurement, which can be used to confirm its molecular formula (C₆H₇FO). This technique is highly sensitive and can distinguish between compounds with the same nominal mass but different elemental compositions, thus providing unambiguous structural confirmation. rsc.org

Synthetic Utility and Applications of 1 Fluorobicyclo 2.1.1 Hexan 2 One As a Building Block

Strategic Incorporation into Saturated 3D-Rich Scaffolds for Drug Discovery

The incorporation of fluorine and fluorinated motifs into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. acs.orgsnnu.edu.cn When combined with the rigid, non-planar geometry of the bicyclo[2.1.1]hexane core, the resulting fluorinated scaffolds offer a unique tool to navigate the complexities of drug design. acs.orgsnnu.edu.cn The use of such 3D bicyclic structures is a key tactic in the "escape from flatland" approach in medicinal chemistry, which aims to improve the physicochemical properties of drug candidates by moving away from planar, aromatic moieties. acs.org

1-Fluorobicyclo[2.1.1]hexan-2-one serves as a strategic starting material for accessing these desirable 3D-rich scaffolds. Its rigid bicyclic framework introduces specific conformational constraints on the molecules into which it is incorporated, which can lead to enhanced binding selectivity for biological targets. chemrxiv.orgrsc.org The presence of the fluorine atom at the bridgehead position can significantly influence the electronic properties of the molecule, potentially leading to improved biological activity and metabolic profiles compared to their non-fluorinated counterparts. acs.orgsnnu.edu.cn

The synthesis of these scaffolds often relies on photochemical methods, such as [2+2] cycloaddition reactions, to construct the bicyclic core. chemrxiv.orgresearchgate.net These methods provide an efficient and modular approach to new 1,2-disubstituted bicyclo[2.1.1]hexane modules, opening the door to a rich and underexplored chemical space. chemrxiv.orgrsc.org

Derivatization for Accessing Diverse Molecular Architectures

The synthetic versatility of this compound stems from the reactivity of its ketone functionality and the potential for further modifications of the bicyclic scaffold. This allows for the generation of a wide array of molecular architectures. The ketone can undergo a variety of transformations, including reduction, oximation, and subsequent rearrangements, to introduce diverse functional groups. chemrxiv.org

For instance, the ketone can be reduced to the corresponding alcohol, which can then be further functionalized. acs.org Oximation of the ketone followed by reduction can lead to the formation of amines. chemrxiv.org These transformations highlight the modularity of the bicyclo[2.1.1]hexane scaffold, enabling the construction of valuable sp3-rich building blocks such as non-natural amino acids and orthogonally protected diamines. chemrxiv.org The ability to readily derivatize this system allows for the exploration of new exit vectors and the synthesis of polysubstituted bicyclo[2.1.1]hexanes, thereby expanding the accessible chemical space for drug discovery programs. chemrxiv.orgrsc.org

Table 1: Examples of Derivatization Reactions on the Bicyclo[2.1.1]hexan-2-one Scaffold

Starting MaterialReagentsProduct TypeReference
1-Substituted Bicyclo[2.1.1]hexan-2-oneNaBH₄Secondary Alcohol acs.org
1-Substituted Bicyclo[2.1.1]hexan-2-oneHydroxylamineOxime chemrxiv.org
Oxime derivativeNickel(II), NaBH₄, Boc anhydrideBoc-protected Amine chemrxiv.org
Silyl-protected alcohol derivativeMulti-step synthesisNon-natural Amino Acid chemrxiv.org
Carboxylic acid derivativeCurtius RearrangementOrthogonally bis-protected Diamine chemrxiv.org

Precursor for Analogues of Pharmaceutically Relevant Compounds (e.g., Nitazoxanide Analogs)

A significant application of 1-substituted bicyclo[2.1.1]hexan-2-ones is their use as precursors for the synthesis of sp3-rich analogs of known pharmaceuticals. acs.orgacs.org This strategy allows for the exploration of the structure-activity relationships of existing drugs by replacing planar aromatic rings with 3D bicyclic scaffolds. A notable example is the synthesis of a saturated analog of Nitazoxanide, a broad-spectrum antiparasitic and antiviral agent. acs.orgacs.orgresearchgate.net

The synthesis of this analog underscores the utility of these bicyclic ketones as key building blocks in drug development. acs.orgacs.org Starting from a 1-substituted bicyclo[2.1.1]hexan-2-one, a sequence of reactions including reduction of the ketone and subsequent functional group manipulations can yield the final sp3-rich Nitazoxanide analog. acs.org This demonstrates the potential of these scaffolds to generate novel drug candidates with potentially improved properties by leveraging the structural motifs of established therapeutic agents.

Development of Novel Sp3-Rich Chemical Space

The development of synthetic routes to compounds like this compound and their subsequent derivatization are crucial for the expansion of novel sp3-rich chemical space. rsc.orgacs.org Medicinal chemists are increasingly seeking to incorporate 3D structural motifs into their compound libraries to improve the success rate of drug discovery programs. chemrxiv.orgresearchgate.net Bicyclo[2.1.1]hexane systems are playing an increasingly important role in this endeavor. chemrxiv.orgrsc.org

Efficient and modular synthetic approaches, such as those based on photochemistry and rearrangement reactions, provide access to a diverse range of 1,2-disubstituted bicyclo[2.1.1]hexane modules. chemrxiv.orgrsc.orgacs.org These building blocks can be readily derivatized, allowing for the systematic exploration of the chemical space around the bicyclic core. chemrxiv.org The incorporation of fluorine into these scaffolds further enriches this chemical space, offering opportunities to fine-tune the properties of potential drug candidates. acs.orgsnnu.edu.cn The availability of these unique and versatile building blocks empowers chemists to design and synthesize novel molecules with enhanced three-dimensionality, a key factor in the development of the next generation of therapeutics. chemrxiv.orgresearchgate.net

Future Research Directions and Unexplored Avenues for 1 Fluorobicyclo 2.1.1 Hexan 2 One

Development of Novel Stereoselective and Regioselective Synthetic Routes

The synthesis of fluorinated bicyclic compounds is a significant area of research, and the development of stereoselective and regioselective routes to 1-fluorobicyclo[2.1.1]hexan-2-one and its derivatives remains a key challenge. d-nb.info Current methods often result in mixtures of isomers or require multi-step sequences.

Future research should focus on:

Asymmetric Catalysis: The development of catalytic enantioselective methods for the synthesis of this compound would be a major breakthrough. This could involve the use of chiral catalysts in photochemical cycloadditions or kinetic resolutions of racemic mixtures. rsc.orgnih.gov A Lewis-acid-catalyzed [2+2] photocycloaddition has shown promise for creating enantioenriched bicyclo[2.1.1]hexanes. researchgate.net

Substrate-Controlled Diastereoselectivity: Investigating how substituents on the precursor molecules can direct the stereochemical outcome of the cyclization reaction is crucial. This would allow for the predictable synthesis of specific diastereomers.

Novel Cycloaddition Strategies: Exploring new types of cycloaddition reactions, beyond the conventional [2+2] photocycloadditions, could provide alternative and more efficient pathways to the bicyclo[2.1.1]hexane core. acs.orgnih.gov This includes intramolecular formal (3+2) cycloadditions of allylated cyclopropanes. researchgate.net

Table 1: Synthetic Strategies for Fluorinated Bicyclic Compounds
StrategyDescriptionKey FeaturesCitations
Photochemical [2+2] Cycloaddition Intramolecular cyclization of 1,5-dienes under light irradiation.Common method for constructing the bicyclo[2.1.1]hexane skeleton. rsc.orgnih.gov
Lewis Acid-Catalyzed Cycloaddition Use of Lewis acids to promote cycloaddition reactions, potentially enabling enantioselectivity.Offers a pathway to enantioenriched products. researchgate.net
Samarium(II) Iodide-Mediated Reactions Reductive cyclization reactions to form bicyclic systems.Can be used to synthesize a range of substituted bicyclo[2.1.1]hexanes. researchgate.netacs.org
Deoxofluorination Introduction of fluorine using reagents like sulfur tetrafluoride.A method to introduce fluorine into a pre-formed bicyclic core. d-nb.info

Exploration of New Reactivity Modes and Transformations under Diverse Conditions

The unique strain and electronic properties of this compound suggest that it may exhibit novel reactivity.

Future investigations could explore:

Ring-Opening Reactions: Controlled ring-opening of the bicyclic system could provide access to highly functionalized and stereochemically rich cyclobutane (B1203170) and cyclopentane (B165970) derivatives.

Transformations of the Carbonyl Group: Beyond standard reductions and additions, exploring unconventional transformations of the ketone functionality could lead to new molecular scaffolds. This could include ring expansions or rearrangements.

C-H Functionalization: The selective functionalization of the C-H bonds of the bicyclo[2.1.1]hexane core is a significant challenge but would offer a powerful tool for creating diverse derivatives. nih.gov

Photochemical and Electrochemical Reactions: The strained nature of the molecule may make it susceptible to unique transformations under photochemical or electrochemical conditions. acs.org

Integrated Experimental and Computational Approaches for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for the rational design of new synthetic routes and the prediction of reactivity.

Future efforts should integrate:

In-depth Spectroscopic Studies: Utilizing advanced spectroscopic techniques, such as in-situ NMR and time-resolved spectroscopy, to identify and characterize reaction intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and predict the influence of substituents on reactivity and selectivity. nih.govacs.orgcore.ac.uk

Kinetics and Isotope Effect Studies: Performing detailed kinetic analyses and measuring kinetic isotope effects to gain deeper insights into the rate-determining steps and transition state structures of key reactions.

Potential in Advanced Materials Science Beyond Pharmaceutical Applications

While fluorinated bicyclic compounds are primarily explored for their medicinal chemistry applications, their unique properties could be leveraged in materials science. nih.govenamine.net

Future research could investigate the potential of this compound and its derivatives in:

Polymers: Incorporation of this rigid, fluorinated motif into polymer backbones could lead to materials with enhanced thermal stability, unique optical properties, or altered solubility.

Liquid Crystals: The defined three-dimensional structure of the bicyclo[2.1.1]hexane core could be exploited in the design of novel liquid crystalline materials.

Molecular Switches: The potential for controlled ring-opening and closing could be harnessed to create molecular switches with applications in electronics or sensing.

Q & A

What are the established synthetic routes for 1-Fluorobicyclo[2.1.1]hexan-2-one, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis of this compound derivatives often involves photocycloaddition or halogenation strategies. For example, irradiation of substituted dienones (e.g., 1,5-hexadiene-3-one derivatives) under controlled photolysis conditions (e.g., 450-W lamp, nitrogen atmosphere) can yield bicyclic ketones, though yields are highly dependent on solvent choice and substituent placement . Bromination of the parent ketone requires specialized bases like lithium cyclohexylisopropylamide to generate the enolate anion, as standard bromination conditions (Br₂/HBr) fail due to poor enolization . Key parameters include:

  • Temperature : Enolate formation requires cooling to -78°C for stability .
  • Base selection : Strong, bulky bases (e.g., LDA analogs) are critical for successful halogenation .

How do steric and electronic effects explain the resistance of bicyclo[2.1.1]hexan-2-one derivatives to electrophilic substitution?

Advanced Research Question
The rigid bicyclic framework of this compound imposes significant steric constraints, hindering enolization and subsequent electrophilic attack. Computational studies suggest that the planar transition state for enol formation is energetically unfavorable compared to more flexible systems like camphor . Additionally, the electron-withdrawing fluorine atom further destabilizes the enolate intermediate, reducing reactivity in halogenation or alkylation reactions. Experimental evidence shows that even under forcing conditions (e.g., 100°C in acetic acid), no bromination occurs without specialized bases .

What spectroscopic techniques resolve structural ambiguities in substituted bicyclo[2.1.1]hexan-2-one derivatives?

Basic Research Question
¹H NMR, ¹³C NMR, and IR spectroscopy are critical for characterizing bicyclic ketones. For example:

  • ¹H NMR : The bridgehead protons in bicyclo[2.1.1]hexan-2-one exhibit distinct coupling patterns (e.g., δ 2.1–2.8 ppm for axial/equatorial protons) .
  • X-ray crystallography : Used to confirm regiochemistry in halogenated derivatives (e.g., 3-bromo analogs) .
    Contradictions in data (e.g., unexpected shifts due to fluorine’s electronegativity) can be resolved via comparative analysis with non-fluorinated analogs or computational modeling .

Why do ring-contraction reactions of 3-diazo-substituted derivatives favor solvent insertion over tricyclic product formation?

Advanced Research Question
During attempted ring contraction of 3-diazobicyclo[2.1.1]hexan-2-one, solvent insertion products dominate due to the high strain energy of the proposed tricyclo[2.2.0.0²,⁶]hexan-3-one intermediate. The zwitterionic transition state preferentially stabilizes interactions with polar solvents (e.g., THF or ethers) over intramolecular cyclization, leading to low yields (<10%) of tricyclic products . Steric hindrance at the bridgehead carbon further disfavors the transition state geometry required for contraction .

What methodological challenges arise in synthesizing 2-substituted bicyclo[2.1.1]pentanes via ring contraction?

Advanced Research Question
Direct synthesis of 2-substituted bicyclo[2.1.1]pentanes from bicyclo[2.1.1]hexan-2-one derivatives is complicated by competing pathways. For example, dehydrochlorination of exo-5-chlorobicyclo[2.1.1]hexan-2-one requires precise base concentration and temperature control to avoid side reactions (e.g., elimination instead of contraction) . Alternative routes, such as photocycloaddition of substituted dienones, face limitations in regioselectivity and scalability .

How can computational modeling improve the design of functionalized bicyclo[2.1.1]hexan-2-one derivatives?

Advanced Research Question
Density functional theory (DFT) calculations predict reaction pathways and transition-state geometries, guiding the selection of substituents and catalysts. For instance, modeling the enolate formation energy of fluorinated analogs helps identify optimal bases for electrophilic substitution . Molecular dynamics simulations also assess solvent effects on reaction selectivity, reducing experimental trial-and-error .

What are the limitations of current photocycloaddition methods for synthesizing fluorinated bicyclo[2.1.1]hexan-2-one analogs?

Basic Research Question
Photocycloaddition of fluorinated dienones is inefficient due to competing polymerization and low quantum yields. For example, irradiation of 3-fluorodienones in pentane-ether mixtures often results in polymer formation on the reaction vessel, requiring periodic scraping to maintain progress . Modifications such as triplet sensitizers (e.g., acetophenone) or UV-filter optimization can mitigate these issues but require empirical tuning .

How do fluorination patterns alter the physicochemical properties of bicyclo[2.1.1]hexan-2-one?

Basic Research Question
Fluorination at the 1-position increases electrophilicity at the carbonyl group (¹³C NMR δ ~210 ppm) and reduces solubility in nonpolar solvents due to dipole enhancement . Boiling points and densities (e.g., 1.779 g/cm³ for 3-bromo analogs) are also elevated compared to non-fluorinated derivatives, impacting purification strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.